molecular formula C14H13N5OS2 B2581625 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide CAS No. 2415469-68-8

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2581625
CAS No.: 2415469-68-8
M. Wt: 331.41
InChI Key: CFAQYNCBAQQRME-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound featuring a thiadiazole ring, an azetidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and benzothiazole structures

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

  • Biology: Research has explored its effects on various biological pathways and its potential use in drug discovery.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)hexanamide

  • N-(2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide

Uniqueness: N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-8-17-18-14(21-8)19-6-9(7-19)15-12(20)13-16-10-4-2-3-5-11(10)22-13/h2-5,9H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQYNCBAQQRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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